2-((1-((5-异丙基-1,3,4-噻二唑-2-基)氨基)-1-氧代丙烷-2-基)硫代)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

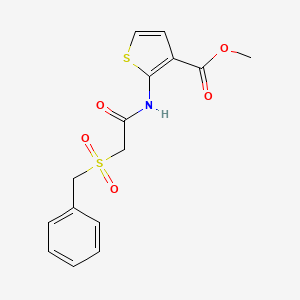

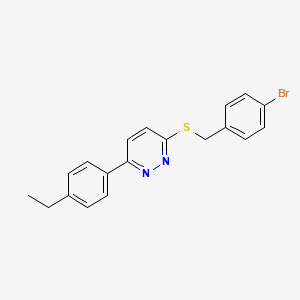

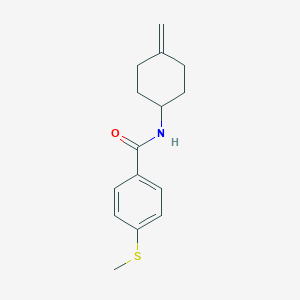

“Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with various functional groups including an isopropyl group, an amino group, and an acetate group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the various functional groups. The amino group and the acetate group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group could influence its solubility .科学研究应用

抗菌活性

合成的 2-((1-((5-异丙基-1,3,4-噻二唑-2-基)氨基)-1-氧代丙烷-2-基)硫代)乙酸甲酯衍生物具有强抗菌作用。这些化合物对革兰氏阴性菌和革兰氏阳性菌均有效。 值得注意的是,带有 4-叔丁基和 4-异丙基取代基的衍生物对多种菌株表现出引人注目的抗菌活性 .

特异性和作用机制

这些衍生物与细胞穿透肽八精氨酸结合形成的药物-肽复合物表现出独特的活性机制。它不仅仅是其各个组成部分的总和。该复合物对细菌细胞表现出更快的杀灭动力学,在细菌细胞膜上形成孔隙,并对人红细胞 (RBCs) 表现出可忽略的溶血活性。 这突出了药物-肽相互作用在赋予抗菌活性方面的重要性 .

耐甲氧西林金黄色葡萄球菌 (MRSA)

鉴于 MRSA 的流行程度令人担忧,像 2-((1-((5-异丙基-1,3,4-噻二唑-2-基)氨基)-1-氧代丙烷-2-基)硫代)乙酸甲酯衍生物这样的化合物可以提供针对这种超级细菌的潜在治疗选择 .

幽门螺杆菌 (H. pylori)

幽门螺杆菌影响着全球很大一部分人口。研究这些衍生物对 H. pylori 的疗效可以为对抗这种病原体提供宝贵的见解 .

ESKAPE 医院感染病原体

ESKAPE 病原体(粪肠球菌、金黄色葡萄球菌、肺炎克雷伯菌、鲍曼不动杆菌、铜绿假单胞菌和肠杆菌属)以多重耐药性而闻名。 研究这些衍生物对抗这些病原体的活性可能有助于解决医院感染问题 .

结构多样性和磁性

虽然与抗菌活性没有直接关系,但探索这些衍生物的结构多样性和磁性可能为材料科学和工程学提供宝贵的见解 .

总之,2-((1-((5-异丙基-1,3,4-噻二唑-2-基)氨基)-1-氧代丙烷-2-基)硫代)乙酸甲酯衍生物有望成为混合抗菌剂,值得在各个科学领域进行进一步研究 . 如果你需要更多信息或有其他问题,请随时提问!😊

作用机制

未来方向

属性

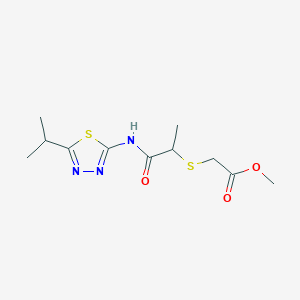

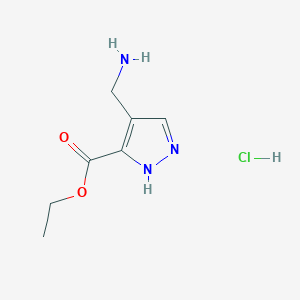

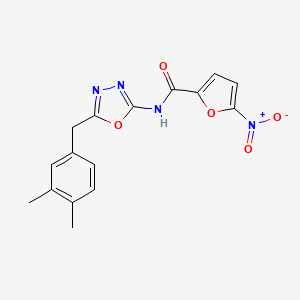

IUPAC Name |

methyl 2-[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S2/c1-6(2)10-13-14-11(19-10)12-9(16)7(3)18-5-8(15)17-4/h6-7H,5H2,1-4H3,(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHBDQQUCGZNMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C(C)SCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)

![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)

![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)

![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)